molecular formula C18H16ClN3O3S B5039947 N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

Cat. No.: B5039947
M. Wt: 389.9 g/mol
InChI Key: ROPKRIHTZFAFEB-UHFFFAOYSA-N
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Description

“N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide” is a synthetic organic compound that features a chloropyridine moiety linked to a naphthalenesulfonyl group through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide” typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to obtain the 5-chloropyridine derivative.

    Synthesis of the Naphthalenesulfonyl Intermediate: This involves the sulfonation of naphthalene followed by methylation to obtain the methyl naphthalenesulfonyl derivative.

    Coupling Reaction: The final step involves coupling the chloropyridine intermediate with the naphthalenesulfonyl intermediate through an acetamide linkage under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or sulfonyl groups, leading to the formation of amines or thiols.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-[methyl(phenylsulfonyl)amino]acetamide: Similar structure but with a phenyl group instead of a naphthalene group.

    N-(5-chloropyridin-2-yl)-2-[methyl(benzenesulfonyl)amino]acetamide: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

The uniqueness of “N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide” lies in its specific structural features, such as the presence of both chloropyridine and naphthalenesulfonyl groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-22(12-18(23)21-17-9-7-15(19)11-20-17)26(24,25)16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPKRIHTZFAFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC=C(C=C1)Cl)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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